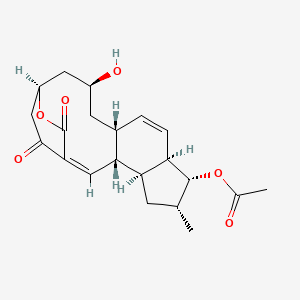

Cochleamycin A

説明

特性

分子式 |

C21H26O6 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC名 |

[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate |

InChI |

InChI=1S/C21H26O6/c1-10-5-17-15(20(10)26-11(2)22)4-3-12-6-13(23)7-14-8-19(24)18(9-16(12)17)21(25)27-14/h3-4,9-10,12-17,20,23H,5-8H2,1-2H3/b18-9-/t10-,12+,13+,14-,15-,16-,17-,20-/m1/s1 |

InChIキー |

NQXQKOWVFXXLJS-MMCQDFOUSA-N |

異性体SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]1OC(=O)C)C=C[C@@H]3[C@H]2/C=C\4/C(=O)C[C@@H](C[C@H](C3)O)OC4=O |

正規SMILES |

CC1CC2C(C1OC(=O)C)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |

同義語 |

cochleamycin A |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Cochleamycin A from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cochleamycin A, a novel antitumor antibiotic. The document details the experimental protocols for the fermentation of the producing organism, Streptomyces sp. DT136, the extraction and purification of the compound, and its structural elucidation. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized through detailed diagrams.

Discovery and Taxonomy of the Producing Organism

This compound, along with its congeners Cochleamycin A2, B, and B2, was discovered as a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136.[1] This strain was isolated from a soil sample and identified based on its morphological and physiological characteristics.

Fermentation of Streptomyces sp. DT136

The production of this compound is achieved through submerged fermentation of Streptomyces sp. DT136. The following protocol outlines the fermentation process.

Experimental Protocol: Fermentation

1. Seed Culture:

-

A loopful of spores of Streptomyces sp. DT136 is inoculated into a 100-ml flask containing 20 ml of seed medium.

-

The seed medium consists of:

-

Glucose: 1.0%

-

Soluble Starch: 2.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.2%

-

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

2. Production Culture:

-

The seed culture (2 ml) is transferred to a 500-ml flask containing 100 ml of production medium.

-

The production medium consists of:

-

Soluble Starch: 4.0%

-

Soybean Meal: 2.0%

-

Yeast Extract: 0.2%

-

CaCO₃: 0.2%

-

NaCl: 0.2%

-

FeSO₄·7H₂O: 0.001%

-

MnSO₄·4H₂O: 0.001%

-

ZnSO₄·7H₂O: 0.001%

-

-

The fermentation is carried out at 28°C for 5 days on a rotary shaker.

Isolation and Purification of this compound

This compound is extracted from the culture broth and purified using a combination of chromatographic techniques.[1]

Experimental Protocol: Isolation and Purification

1. Extraction:

-

The culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.

-

The supernatant is extracted twice with an equal volume of ethyl acetate.

-

The mycelium is extracted twice with 2 liters of acetone.

-

The acetone extract is concentrated, and the resulting aqueous residue is extracted with ethyl acetate.

-

All ethyl acetate extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a crude extract.

2. Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a stepwise gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Active fractions are combined and concentrated.

3. Reversed-Phase HPLC:

-

The semi-purified material is further purified by reversed-phase high-performance liquid chromatography (HPLC).

-

Column: A C18 column is used.

-

Mobile Phase: A gradient of acetonitrile in water is employed.

-

Detection: UV detection at 254 nm.

-

Fractions corresponding to this compound are collected and lyophilized to yield a colorless powder.

Experimental Workflow for this compound Isolation

Isolation and purification workflow for this compound.

Structural Elucidation and Physico-chemical Properties

The structure of this compound was elucidated using various spectroscopic techniques, primarily NMR and mass spectrometry.[2]

Physico-chemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₈O₈ |

| Molecular Weight | 502 |

| Appearance | Colorless powder |

| UV λmax (MeOH) nm (ε) | 237 (12,000) |

| Optical Rotation [α]D²⁵ | +120° (c 0.5, CHCl₃) |

| Solubility | Soluble in methanol, acetone, chloroform |

| Insoluble in water, n-hexane |

Spectroscopic Data

Mass Spectrometry: High-resolution FAB-MS (Fast Atom Bombardment Mass Spectrometry) provided the molecular formula.

| Ion | m/z (Observed) | m/z (Calculated) |

| [M+Na]⁺ | 525.2465 | 525.2464 |

NMR Spectroscopy: The following tables summarize the ¹H and ¹³C NMR data for this compound in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.85 | d | 10.0 |

| 3 | 6.20 | dd | 10.0, 2.0 |

| 4 | 2.85 | m | |

| 5 | 1.80 | m | |

| 6 | 1.65 | m | |

| 7 | 4.20 | t | 8.0 |

| 8 | 2.10 | m | |

| 9 | 1.90 | m | |

| 10 | 5.10 | d | 9.0 |

| 12 | 2.30 | m | |

| 13 | 1.05 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 3.80 | s | |

| 16 | 1.25 | s | |

| 17 | 0.95 | d | 7.0 |

| 18 | 1.00 | d | 7.0 |

| OAc | 2.05 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 170.5 |

| 2 | 128.5 |

| 3 | 135.0 |

| 4 | 45.2 |

| 5 | 30.1 |

| 6 | 35.5 |

| 7 | 75.8 |

| 8 | 40.2 |

| 9 | 38.9 |

| 10 | 78.5 |

| 11 | 205.1 |

| 12 | 48.3 |

| 13 | 20.1 |

| 14 | 21.5 |

| 15 | 55.6 |

| 16 | 25.4 |

| 17 | 18.9 |

| 18 | 19.5 |

| OAc (C=O) | 170.1 |

| OAc (CH₃) | 21.1 |

Proposed Biosynthetic Pathway

The biosynthesis of the novel carbocyclic skeleton of this compound is proposed to involve an intramolecular Diels-Alder reaction as a key step.

Proposed Biosynthetic Pathway of this compound

A proposed biosynthetic pathway for this compound.

Biological Activity

This compound exhibits significant in vitro cytotoxicity against murine leukemia cell lines.[1]

In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/ml) |

| P388 Murine Leukemia | 0.78 |

| L1210 Murine Leukemia | 1.56 |

This in-depth guide provides a comprehensive resource for researchers and scientists interested in the novel antitumor antibiotic, this compound. The detailed protocols and compiled data serve as a valuable reference for further investigation and development of this promising natural product.

References

- 1. Studies on cochleamycins, novel antitumor antibiotics. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on cochleamycins, novel antitumor antibiotics. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Cochleamycin A: A Technical Guide to its Physico-chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic that belongs to a family of compounds with unique carbocyclic skeletons. First isolated from the culture broth of Streptomyces sp. DT136, it has demonstrated notable cytotoxic effects against tumor cells and antimicrobial activity against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the available physico-chemical properties of this compound, details on its isolation and characterization, and discusses its biological activity. Due to the limited availability of detailed public data, some sections of this guide are based on the initial discovery and characterization reports.

Physico-chemical Properties

This compound is described as a colorless powder.[2] Its structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS). While detailed quantitative data from the primary literature is not widely available, the following tables summarize the known qualitative and structural information.

Table 1: General Physico-chemical Properties of this compound

| Property | Description | Reference |

| Appearance | Colorless powder | |

| Chemical Class | Antitumor antibiotic with a novel carbocyclic skeleton | |

| Solubility | Data not available in reviewed literature. | |

| Melting Point | Data not available in reviewed literature. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Description | Reference |

| UV-Vis Spectroscopy | Data not available in reviewed literature. | |

| Infrared (IR) Spectroscopy | Data not available in reviewed literature. | |

| ¹H NMR Spectroscopy | Used for structure elucidation. Specific chemical shift data is not available in the reviewed literature. | |

| ¹³C NMR Spectroscopy | Used for structure elucidation. Specific chemical shift data is not available in the reviewed literature. | |

| Mass Spectrometry (FAB-MS) | Utilized for structure determination. Specific fragmentation data is not available in the reviewed literature. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on the initial report of the isolation of this compound from Streptomyces sp. DT136.

1. Fermentation:

-

A culture of Streptomyces sp. DT136 is grown in a suitable fermentation broth.

-

The culture is incubated under conditions optimized for the production of this compound.

2. Extraction:

-

The culture broth is harvested and separated from the mycelia by filtration or centrifugation.

-

The active compounds are extracted from the culture filtrate using a suitable organic solvent.

3. Chromatographic Purification:

-

The crude extract is concentrated and subjected to column chromatography on silica gel.

-

Fractions are collected and tested for biological activity.

-

Active fractions are pooled and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC).

-

The purity of the isolated this compound is assessed by analytical HPLC.

4. Isolation:

-

The purified this compound is obtained as a colorless powder after removal of the solvent.

Below is a workflow diagram illustrating the general steps for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, primarily as an antitumor agent.

-

Antitumor Activity: It exhibits significant cytotoxicity against P388 leukemia cells, with a reported IC₅₀ value of 1.2 μg/mL. Studies have shown that Cochleamycins induce growth inhibition in tumor cells in vitro.

-

Antimicrobial Activity: this compound also shows good antimicrobial activity against Gram-positive bacteria.

The precise mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed scientific literature. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is required to understand the molecular targets and cellular responses to this compound.

Conclusion

This compound is a promising natural product with significant antitumor and antimicrobial properties. While its basic chemical nature and biological activities have been described, there is a notable lack of detailed public information regarding its specific physico-chemical constants and its mechanism of action at the molecular level. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this potent antibiotic and explore its potential in drug development.

References

An In-Depth Technical Guide to the Production of Cochleamycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochleamycin A, a novel antitumor antibiotic, is a secondary metabolite produced by the filamentous bacterium Streptomyces sp. DT136. This technical guide provides a comprehensive overview of the producing organism, the fermentation conditions required for optimal production, detailed experimental protocols for cultivation and extraction, and an exploration of the biosynthetic pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery, development, and production of novel therapeutic agents.

The Producing Organism: Streptomyces sp. DT136

The microorganism responsible for the production of this compound is a strain of Streptomyces, designated as DT136[1]. Streptomyces is a genus of Gram-positive bacteria, renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.

Taxonomic Classification:

-

Domain: Bacteria

-

Phylum: Actinobacteria

-

Class: Actinomycetia

-

Order: Streptomycetales

-

Family: Streptomycetaceae

-

Genus: Streptomyces

-

Species: sp. DT136

At present, the complete genomic sequence of Streptomyces sp. DT136 is not publicly available. This limits the in-silico analysis of its biosynthetic gene clusters. However, based on the polyketide nature of this compound, it is presumed to harbor a Type I or Type II polyketide synthase (PKS) gene cluster responsible for its biosynthesis.

Fermentation Conditions for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While the original discovery paper provides limited quantitative details, a comprehensive understanding can be built by combining the available information with general knowledge of Streptomyces fermentation for secondary metabolite production.

Culture Medium

The composition of the culture medium provides the necessary nutrients for bacterial growth and subsequent antibiotic production.

Table 1: Recommended Culture Medium Composition for Streptomyces sp. DT136

| Component | Concentration (g/L) | Purpose |

| Soluble Starch | 20.0 | Primary Carbon Source |

| Glucose | 10.0 | Readily Available Carbon Source |

| Yeast Extract | 5.0 | Nitrogen Source, Vitamins, Growth Factors |

| Peptone | 5.0 | Nitrogen Source, Amino Acids |

| K₂HPO₄ | 1.0 | Buffering Agent, Phosphorus Source |

| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |

| CaCO₃ | 2.0 | pH Stabilization |

| Trace Elements Sol. | 1.0 mL | Essential Micronutrients |

Fermentation Parameters

Precise control of physical parameters during fermentation is crucial for achieving high yields of this compound.

Table 2: Optimal Fermentation Parameters for this compound Production

| Parameter | Optimal Range | Notes |

| Temperature | 28 - 30 °C | Typical for mesophilic Streptomyces species. |

| pH | 6.8 - 7.2 | Initial pH of the medium, CaCO₃ helps to buffer against acidification. |

| Agitation | 200 - 250 rpm | Ensures adequate mixing and oxygen transfer in shake flask cultures. |

| Aeration | 1.0 - 1.5 vvm | In a bioreactor, this ensures sufficient dissolved oxygen levels. |

| Incubation Time | 7 - 10 days | Production is typically associated with the stationary phase of growth. |

Experimental Protocols

Cultivation of Streptomyces sp. DT136

This protocol outlines the steps for the cultivation of Streptomyces sp. DT136 from a spore stock to a production culture.

Diagram 1: Experimental Workflow for Streptomyces sp. DT136 Cultivation

Caption: Workflow for the cultivation of Streptomyces sp. DT136.

Methodology:

-

Spore Stock Revival: Aseptically retrieve a small amount of the frozen spore stock of Streptomyces sp. DT136 and streak it onto an ISP2 (International Streptomyces Project Medium 2) agar plate.

-

Agar Plate Incubation: Incubate the plate at 28°C for 7-10 days, or until well-developed aerial mycelia and spores are observed.

-

Seed Culture Preparation: Inoculate a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth (TSB) with a loopful of spores and mycelia from the agar plate.

-

Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 2-3 days until a dense mycelial culture is obtained.

-

Production Culture Inoculation: Inoculate a 1 L baffled flask containing 200 mL of the production medium (as detailed in Table 1) with 10 mL (5% v/v) of the seed culture.

-

Production Fermentation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days. Monitor the culture for growth and production of this compound.

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction and Purification of this compound

The following protocol details the steps for isolating and purifying this compound from the culture broth. Cochleamycins were originally isolated from the culture broth of Streptomyces sp. DT136 and purified using column chromatography on silica gel and reversed-phase HPLC[1].

Diagram 2: Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Separation of Biomass: Centrifuge the harvested culture broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.

-

Concentration: Concentrate the pooled ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reversed-Phase HPLC: Pool the fractions containing this compound and further purify them using reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a water-acetonitrile gradient).

-

Isolation of Pure Compound: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound as a colorless powder.

Biosynthetic Pathway of this compound

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). While the specific gene cluster for this compound has not been fully characterized, a putative biosynthetic pathway can be proposed based on its structure and known polyketide biosynthesis mechanisms.

Diagram 3: Putative Type I Polyketide Biosynthesis Pathway for this compound Precursor

Caption: A generalized model for the biosynthesis of a polyketide precursor.

The biosynthesis of the this compound backbone is likely initiated with a small carboxylic acid starter unit (e.g., acetyl-CoA) and is subsequently extended by the sequential addition of extender units such as malonyl-CoA and methylmalonyl-CoA. Each module of the PKS is responsible for one cycle of chain elongation and may contain additional domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER), which determine the final structure of the polyketide chain. After the chain is assembled, it is released from the PKS, often with concomitant cyclization, by a thioesterase (TE) domain. The resulting polyketide precursor then undergoes a series of post-PKS modifications, including cyclization and oxidation, catalyzed by tailoring enzymes to yield the final this compound molecule.

Signaling Pathways Regulating Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to nutritional cues and cell density.

Diagram 4: Simplified Signaling Cascade for Secondary Metabolite Production in Streptomyces

Caption: A simplified model of the regulatory network controlling antibiotic production.

In many Streptomyces species, the onset of secondary metabolism is triggered by nutrient limitation (e.g., phosphate or nitrogen starvation) and an increase in cell density. These signals are sensed by global regulatory proteins, which in turn activate pathway-specific transcriptional activators, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. These activators then bind to promoter regions within the this compound biosynthetic gene cluster, switching on the expression of the PKS and tailoring enzymes required for its production.

Conclusion

This technical guide provides a detailed framework for the production of this compound from Streptomyces sp. DT136. By understanding the characteristics of the producing organism, optimizing the fermentation conditions, and employing efficient extraction and purification protocols, researchers can reliably obtain this promising antitumor antibiotic for further investigation and development. Future work should focus on sequencing the genome of Streptomyces sp. DT136 to fully elucidate the this compound biosynthetic gene cluster and its regulatory networks, which will open avenues for genetic engineering to improve yields and generate novel analogs.

References

Unveiling the Antitumor Potential of Cochleamycin A: A Technical Guide to its Biological Activity Screening

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of Cochleamycin A, a novel antitumor antibiotic. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available data on this compound's bioactivity, details relevant experimental protocols, and proposes a strategic workflow for elucidating its mechanism of action.

Introduction

This compound is a novel carbocyclic antibiotic isolated from the culture broth of Streptomyces sp. DT136[1][2]. Early investigations have demonstrated its potential as an antitumor agent, exhibiting growth inhibitory effects against various tumor cells in vitro[1]. This guide aims to consolidate the foundational knowledge on this compound and provide a framework for its further investigation and development.

In Vitro Antitumor Activity of this compound

This compound has demonstrated cytotoxic activity against a panel of murine and human cancer cell lines. The following table summarizes the 50% inhibitory concentrations (IC50), providing a quantitative measure of its potency.

| Cell Line | Description | IC50 (µg/ml) |

| P388 | Murine Leukemia | 1.2 |

| L1210 | Murine Leukemia | 2.4 |

| B16 | Murine Melanoma | 2.3 |

| Colon26 | Murine Colon Adenocarcinoma | 2.5 |

| A549 | Human Lung Carcinoma | 3.7 |

| HT-29 | Human Colon Adenocarcinoma | 4.0 |

| MCF-7 | Human Breast Adenocarcinoma | 4.2 |

Data sourced from Shindo et al., J Antibiot (Tokyo). 1996 Mar;49(3):241-3.[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of this compound is crucial for the replication and expansion of these findings.

Cell Culture and Maintenance

-

Cell Lines: P388, L1210, B16, Colon26, A549, HT-29, and MCF-7 cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of this compound is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Tumor cells are seeded into 96-well microplates at a density of 3 x 10³ cells/well and incubated for 24 hours.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. The final solvent concentration should not exceed a level that affects cell viability.

-

Incubation: The plates are incubated for an additional 72 hours.

-

MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Proposed Workflow for Mechanism of Action Studies

To further elucidate the therapeutic potential of this compound, a systematic investigation into its mechanism of action is imperative. The following workflow outlines a proposed strategy.

Caption: Proposed workflow for elucidating the mechanism of action of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the common mechanisms of action for other cytotoxic natural products, a plausible hypothesis is that this compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. The following diagram illustrates a hypothetical inhibition of the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer therapeutics. The data presented in this guide provides a foundation for its biological activity. Further investigation into its mechanism of action, as outlined in the proposed workflow, is critical to fully realize its clinical potential. The scientific community is encouraged to build upon these initial findings to explore the full therapeutic utility of this novel antibiotic.

References

- 1. Studies on cochleamycins, novel antitumor antibiotics. I. Taxonomy, production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on cochleamycins, novel antitumor antibiotics. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Cochleamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A, a novel natural product, has demonstrated promising antitumor activities. Identifying its direct molecular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of a strategic, multi-pronged approach to identify and validate the molecular targets of this compound. The methodologies outlined here are based on established and robust techniques in chemical biology and proteomics, designed to provide a high degree of confidence in target identification.

This guide will detail experimental protocols for three primary target identification strategies: Affinity Purification-Mass Spectrometry (AP-MS), Photo-affinity Labeling with integrated Click Chemistry, and a genetic approach using CRISPR-Cas9 screening. Furthermore, it will explore the potential modulation of key oncogenic signaling pathways, namely the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently implicated in cancer progression and are common targets for antitumor compounds.

Target Identification Methodologies

A multi-faceted approach is recommended to robustly identify the molecular target(s) of this compound. This involves both direct biochemical methods to isolate binding partners and genetic approaches to identify genes that modulate cellular sensitivity to the compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique relies on the immobilization of a this compound derivative onto a solid support to "fish" for its binding partners from a cellular lysate.

Experimental Workflow:

Experimental Protocol: Affinity Purification-Mass Spectrometry

-

Synthesis of Immobilized this compound Probe:

-

Identify a non-essential functional group on this compound for linker attachment based on structure-activity relationship (SAR) studies.

-

Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol (PEG) linker) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

-

Covalently couple the this compound-linker conjugate to agarose or magnetic beads functionalized with primary amines.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cancer cell line (e.g., a line sensitive to this compound) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the this compound-conjugated beads (and control beads without this compound) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins. A typical wash series would be 3-5 washes.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive elution with excess free this compound or by denaturation with an appropriate buffer (e.g., 2x Laemmli sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are unique to the this compound pulldown compared to the control.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

-

Filter the identified proteins against a database of common contaminants and non-specific binders.

-

Photo-affinity Labeling and Click Chemistry

This method utilizes a this compound probe equipped with a photoreactive group and a bioorthogonal handle (e.g., an alkyne). Upon UV irradiation, the probe covalently crosslinks to its binding partners in a cellular context, which are then enriched and identified.

Experimental Workflow:

Experimental Protocol: Photo-affinity Labeling

-

Synthesis of Photo-affinity Probe:

-

Synthesize a this compound derivative containing a photoreactive group (e.g., a diazirine) and an alkyne handle. The positions of these modifications should be guided by SAR to minimize disruption of biological activity.

-

-

Cell Treatment and Photo-crosslinking:

-

Treat cancer cells with the photo-affinity probe for a specified time.

-

Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

-

-

Cell Lysis and Click Chemistry:

-

Lyse the cells and perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle of the probe.

-

-

Enrichment and Proteomic Analysis:

-

Enrich the biotin-tagged protein complexes using streptavidin-coated beads.

-

Perform on-bead tryptic digestion of the captured proteins.

-

Identify the proteins by LC-MS/MS analysis.

-

CRISPR-Cas9 Screening

This genetic approach identifies genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing potential targets or pathways.

Experimental Workflow:

Experimental Protocol: CRISPR-Cas9 Screening

-

Library Transduction:

-

Transduce a Cas9-expressing cancer cell line with a genome-wide CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

-

-

Selection and Expansion:

-

Select for transduced cells using puromycin.

-

Expand the cell population while maintaining a high representation of the library.

-

-

Drug Treatment:

-

Treat the cell population with this compound at a concentration that results in significant but not complete cell death (e.g., IC80). A parallel culture is treated with vehicle (DMSO) as a control.

-

-

Genomic DNA Extraction and Sequencing:

-

After a period of selection (e.g., 14-21 days), harvest the surviving cells and extract genomic DNA.

-

Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

-

Sequence the amplicons using next-generation sequencing.

-

-

Data Analysis:

-

Compare the sgRNA representation between the this compound-treated and control populations.

-

Genes whose sgRNAs are depleted in the treated sample are potential targets (sensitizing genes), while those whose sgRNAs are enriched are potential resistance genes.

-

Data Presentation

Quantitative data from the target identification experiments should be organized for clear interpretation and comparison.

Table 1: Summary of Potential this compound Binding Proteins Identified by AP-MS and Photo-affinity Labeling

| Protein ID (UniProt) | Gene Name | Method of Identification | Spectral Counts (AP-MS) | Fold Enrichment (vs. Control) | Notes |

| Example: P04637 | TP53 | AP-MS, PAL | 25 | 15.2 | Tumor suppressor |

| Example: P31749 | AKT1 | AP-MS | 18 | 10.5 | Serine/threonine kinase |

| ... | ... | ... | ... | ... | ... |

Table 2: Summary of Top Hits from CRISPR-Cas9 Screen

| Gene Name | sgRNA Sequence | Log2 Fold Change (Treated/Control) | p-value | Phenotype | Putative Role |

| Example: PIK3CA | ACGT... | -3.5 | <0.001 | Sensitizing | Component of PI3K pathway |

| Example: ABCB1 | GCTA... | 4.2 | <0.001 | Resistance | Drug efflux pump |

| ... | ... | ... | ... | ... | ... |

Table 3: In Vitro Validation of this compound Target Engagement

| Target Protein | Binding Affinity (Kd) | Method | IC50 (Enzymatic Assay) | IC50 (Cell Viability) |

| Example: Recombinant PI3Kα | 50 nM | Surface Plasmon Resonance | 100 nM | N/A |

| Example: Cancer Cell Line X | N/A | N/A | N/A | 250 nM |

| ... | ... | ... | ... | ... |

Potential Signaling Pathways of Interest

Based on the known mechanisms of other antitumor natural products, the PI3K/Akt/mTOR and MAPK/ERK pathways are high-priority candidates for investigation as potential downstream signaling networks affected by this compound.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

MAPK/ERK Signaling Pathway

This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Validation of Molecular Targets

Once putative targets have been identified, it is crucial to validate their interaction with this compound and their role in its mechanism of action.

-

In vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity (Kd) between this compound and purified recombinant target proteins.

-

Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence of increasing concentrations of this compound to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon this compound binding.

-

Target Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce the expression of the putative target protein should recapitulate the phenotypic effects of this compound treatment, or alter the sensitivity of the cells to the compound.

-

Overexpression Studies: Overexpression of the target protein may lead to increased resistance to this compound.

Conclusion

The identification of the molecular target(s) of this compound is a key step towards understanding its therapeutic potential. The integrated approach described in this guide, combining direct biochemical methods with genetic screens and subsequent rigorous validation, provides a robust framework for achieving this goal. The successful identification of the molecular target will not only illuminate the mechanism of action of this compound but also pave the way for the rational design of more potent and selective analogs, ultimately accelerating its journey towards clinical application.

The Enigmatic Biosynthesis of Cochleamycin A: A Technical Overview and Hypothetical Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A, a novel antitumor antibiotic, was first isolated from the culture broth of Streptomyces sp. DT136[1]. Its unique carbocyclic skeleton and potent in vitro growth inhibition against tumor cells have marked it as a molecule of significant interest for therapeutic development[1][2]. Despite its discovery and structural elucidation, the biosynthetic pathway of this compound in its native actinomycete producer remains uncharacterized in publicly available scientific literature. The biosynthetic gene cluster responsible for its production has not yet been identified, and consequently, the specific enzymes and biochemical transformations leading to its formation are unknown.

This guide provides a comprehensive overview of the current knowledge on this compound and presents a scientifically grounded, hypothetical biosynthetic pathway based on its chemical structure and the established principles of secondary metabolite biosynthesis in Streptomyces. This theoretical framework is intended to serve as a roadmap for researchers aiming to elucidate the precise biosynthetic route and harness it for synthetic biology and drug development applications.

Current State of Knowledge

To date, the scientific literature on this compound is primarily focused on its isolation, structural characterization, and total chemical synthesis.

-

Producing Organism: Streptomyces sp. DT136[1]

-

Chemical Class: Polyketide-amino acid hybrid

-

Biological Activity: Antitumor[1]

No quantitative data regarding the biosynthetic pathway, such as enzyme kinetics or precursor flux, is available. Similarly, detailed experimental protocols for the characterization of the biosynthetic enzymes are absent due to the unknown nature of the gene cluster.

Hypothetical Biosynthesis Pathway of this compound

Based on the structure of this compound, which features a polyketide-derived core and an amino acid moiety, a plausible biosynthetic pathway would involve a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.

1. Initiation and Polyketide Chain Assembly (PKS)

The biosynthesis would likely initiate with a starter unit, such as acetyl-CoA or a derivative, which is loaded onto the acyl carrier protein (ACP) of the first PKS module. The polyketide chain is then extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the ketosynthase (KS) domains of subsequent PKS modules. The degree of reduction of the β-keto group at each extension step is controlled by the presence or absence of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.

2. Incorporation of the Amino Acid Moiety (NRPS)

Following the assembly of the polyketide chain, an NRPS module would be responsible for the incorporation of an amino acid. This process involves the adenylation (A) domain selecting and activating the specific amino acid (e.g., L-alanine, based on structural similarity), which is then tethered to a peptidyl carrier protein (PCP) domain. The condensation (C) domain would then catalyze the formation of a peptide bond between the polyketide chain and the activated amino acid.

3. Cyclization and Tailoring Modifications

Once the linear precursor is assembled, it is likely released from the PKS-NRPS complex by a thioesterase (TE) domain, often accompanied by a cyclization event to form the core ring structure of this compound. Following this, a series of post-PKS/NRPS tailoring enzymes would modify the scaffold to yield the final active compound. These modifications could include:

-

Oxidoreductases: Catalyzing hydroxylation and other redox reactions.

-

Methyltransferases: Adding methyl groups.

-

Glycosyltransferases: Attaching sugar moieties, although this compound itself is not glycosylated, this is a common tailoring step for many actinomycete natural products.

Below is a DOT script representation of this hypothetical biosynthetic pathway.

Proposed Experimental Workflow for Pathway Elucidation

For researchers interested in investigating the biosynthesis of this compound, the following experimental workflow is proposed.

1. Genome Sequencing and Bioinformatic Analysis: The first critical step is to obtain the whole-genome sequence of Streptomyces sp. DT136. The resulting sequence can then be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters, particularly hybrid PKS-NRPS clusters that align with the predicted biosynthesis of this compound.

2. Genetic Manipulation: Once a candidate gene cluster is identified, targeted gene inactivation of core biosynthetic genes (e.g., PKS and NRPS genes) using techniques like CRISPR-Cas9 should be performed. The resulting mutants would be analyzed for the loss of this compound production, thereby confirming the involvement of the gene cluster.

3. Heterologous Expression: The entire identified gene cluster can be cloned and expressed in a well-characterized, heterologous Streptomyces host. Successful production of this compound in the heterologous host would provide a more genetically tractable system for further studies and for generating novel analogs.

4. In Vitro Enzymatic Assays: Key enzymes from the biosynthetic pathway, such as the adenylation (A) domain of the NRPS module, can be expressed and purified. In vitro assays can then be conducted to determine their substrate specificity, confirming the identity of the incorporated amino acid.

5. Precursor Feeding Studies: Isotopic labeling studies, where labeled precursors (e.g., ¹³C-labeled acetate or amino acids) are fed to the culture of Streptomyces sp. DT136, can be used to trace the incorporation of building blocks into the this compound molecule, providing further evidence for the proposed pathway.

Conclusion

While the definitive biosynthetic pathway of this compound remains to be elucidated, this guide provides a robust hypothetical framework and a clear experimental strategy for its investigation. The elucidation of this pathway will not only provide fundamental insights into the biosynthesis of this unique natural product but will also open avenues for the fermentative production of this compound and the generation of novel, potentially more potent, antitumor agents through metabolic engineering and synthetic biology approaches. The information presented here serves as a foundational resource for researchers poised to unravel the molecular intricacies of this compound biosynthesis.

References

Spectroscopic and Mechanistic Insights into the Antitumor Antibiotic Cochleamycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Cochleamycin A, a novel antitumor antibiotic, has garnered interest within the scientific community for its unique carbocyclic skeleton and potential therapeutic applications. The elucidation of its complex structure was a significant undertaking, relying heavily on advanced spectroscopic techniques. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and delves into the general experimental protocols relevant to these analyses.

Spectroscopic Data Summary

The definitive structural analysis of this compound was detailed in a seminal study by Shindo et al. in the Journal of Antibiotics (1996).[1] While the full experimental data is contained within this publication, the following tables summarize the key spectroscopic information derived from this and other foundational spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data for this compound

Detailed proton NMR data is crucial for determining the connectivity and stereochemistry of a molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in accessible literature | Data unavailable in accessible literature | Data unavailable in accessible literature | Data unavailable in accessible literature |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon NMR provides essential information about the carbon framework of a molecule. The chemical shifts are indicative of the types of carbon atoms present (e.g., alkyl, alkene, carbonyl).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Data unavailable in accessible literature | Data unavailable in accessible literature |

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The original structure elucidation of this compound utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

| Ion | m/z (Mass-to-Charge Ratio) | Technique |

| Data unavailable in accessible literature | Data unavailable in accessible literature | FAB-MS |

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the types of spectroscopic data used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and their spatial relationships.

General Protocol:

-

Sample Preparation: A pure sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling techniques are often employed to simplify the spectrum.

-

2D NMR Experiments (COSY, HSQC, HMBC): To establish detailed connectivity, a suite of two-dimensional NMR experiments is performed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of this compound and to gain structural information through fragmentation analysis.

General Protocol (FAB-MS):

-

Sample Preparation: The sample is mixed with a matrix (e.g., glycerol, m-nitrobenzyl alcohol) on a sample stage. The matrix facilitates ionization.

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes the analyte molecules to be sputtered into the gas phase as ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., magnetic sector, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

-

High-Resolution MS (HRMS): For accurate mass measurement to determine the elemental composition, a high-resolution mass spectrometer is used.

Caption: General workflow for Fast Atom Bombardment Mass Spectrometry.

Biological Activity and Signaling Pathways

This compound has been identified as an antitumor antibiotic, indicating its potential to inhibit the growth of cancer cells. However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are not well-documented in publicly available literature. Further research is required to elucidate its mode of action, which could involve the induction of apoptosis or interference with key cellular processes in cancer cells.

A general representation of apoptotic signaling pathways that are often implicated in the action of antitumor agents is provided below. It is important to note that the specific involvement of this compound in these pathways has not been established.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

References

In Vitro Anticancer Spectrum of Cochleamycin A: A Methodological and Data-Centric Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A is a novel antitumor antibiotic isolated from the culture broth of Streptomyces sp. DT136. As a member of the cochleamycins family, which also includes cochleamycins A2, B, and B2, it has demonstrated growth inhibitory effects against tumor cells in vitro. This technical guide aims to provide a comprehensive overview of the in vitro anticancer spectrum of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. However, it is important to note that detailed quantitative data (IC50 values) and specific experimental protocols for this compound are not extensively available in the public domain and are primarily contained within the initial discovery publication, which is not widely accessible. This guide is structured to present the available information and provide a framework for the type of data and methodologies that would be essential for a complete understanding of this compound's anticancer potential.

In Vitro Cytotoxicity Data

A comprehensive analysis of the in vitro anticancer activity of a compound like this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a diverse panel of human cancer cell lines. This data is crucial for understanding the potency and selectivity of the compound.

While the initial publication by Shindo et al. (1996) confirms that Cochleamycins exhibit growth inhibition against tumor cells, the specific IC50 values for this compound against various cell lines are not detailed in the publicly available abstract. A complete dataset would be presented in a table similar to the hypothetical example below.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | Data not available |

| L1210 | Murine Leukemia | Data not available |

| A549 | Human Lung Carcinoma | Data not available |

| MCF-7 | Human Breast Adenocarcinoma | Data not available |

| HCT-116 | Human Colon Carcinoma | Data not available |

| HeLa | Human Cervical Adenocarcinoma | Data not available |

| HepG2 | Human Hepatocellular Carcinoma | Data not available |

| Normal Cell Line (e.g., MRC-5) | Human Fetal Lung Fibroblast | Data not available |

Note: This table is illustrative. The actual data for this compound is not publicly available.

Experimental Protocols

The determination of the in vitro anticancer spectrum of a compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments that would be cited in a comprehensive study of this compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines representing various tumor types (e.g., lung, breast, colon, leukemia) and a normal, non-cancerous cell line (for assessing selectivity) would be procured from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells would be seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) would be included.

-

Incubation: The plates would be incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium would be removed, and the formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability would be calculated relative to the vehicle control. The IC50 value would be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells would be treated with this compound at concentrations around the IC50 value for a specified time.

-

Cell Staining: After treatment, cells would be harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) would be added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells would be analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Signaling Pathways and Mechanism of Action

The molecular mechanism by which this compound exerts its anticancer effects is a critical area of investigation. While specific details for this compound are not available, a typical investigation would explore its impact on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

General Workflow for Investigating Mechanism of Action

Caption: Workflow for elucidating the in vitro anticancer mechanism of a novel compound.

Based on the actions of other antitumor antibiotics, potential signaling pathways that could be affected by this compound include:

-

Apoptosis Pathway: Induction of apoptosis is a common mechanism for anticancer drugs. This could involve the intrinsic (mitochondrial) pathway, characterized by changes in the Bcl-2 family proteins and caspase activation, or the extrinsic (death receptor) pathway.

-

Cell Cycle Regulation: Many cytotoxic agents cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.

-

MAPK/ERK and PI3K/Akt Pathways: These are critical signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these pathways is a key strategy in cancer therapy.

A hypothetical signaling pathway diagram illustrating how a compound like this compound might induce apoptosis is presented below.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound has been identified as a novel antitumor antibiotic with in vitro activity against cancer cells. However, a detailed public record of its specific anticancer spectrum, including quantitative IC50 values against a broad panel of cancer cell lines and the precise molecular mechanisms of action, remains limited. The experimental protocols and hypothetical data and pathways presented in this guide provide a framework for the necessary research to fully elucidate the therapeutic potential of this compound. Further studies are warranted to isolate and characterize the full spectrum of its in vitro anticancer activity and to identify the signaling pathways it modulates. Such data will be essential for any future preclinical and clinical development of this compound.

Unveiling the Novel Carbocyclic Core of Cochleamycins: A Technical Guide for Researchers

A deep dive into the unique chemical architecture and promising biological activity of cochleamycins, a class of natural products featuring a novel carbocyclic skeleton. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their quantitative data, detailed experimental protocols, and biosynthetic origins.

Cochleamycins, a group of novel antitumor antibiotics, are distinguished by their unique carbocyclic framework, a feature that has garnered significant interest in the scientific community. Isolated from the fermentation broth of Streptomyces sp. DT136, these compounds have demonstrated notable growth inhibition against various tumor cell lines in vitro. This technical guide consolidates the available data on cochleamycins A, A2, B, and B2, presenting it in a structured format to facilitate further research and development.

Physicochemical and Biological Properties

The cochleamycins are colorless powders, soluble in a range of organic solvents including methanol, ethanol, acetone, ethyl acetate, and chloroform, but are insoluble in water and n-hexane. Their structures were elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR).

Table 1: Physicochemical Properties of Cochleamycins

| Property | Cochleamycin A | Cochleamycin A2 | Cochleamycin B | Cochleamycin B2 |

| Molecular Formula | C₂₉H₃₈O₇ | C₂₉H₄₀O₇ | C₂₉H₃₈O₈ | C₂₉H₄₀O₈ |

| Molecular Weight | 502 | 504 | 518 | 520 |

| UV λmax (nm) (ε) | 238 (28,000) | 238 (28,000) | 238 (28,000) | 238 (28,000) |

| [α]D²⁵ (c=1, CHCl₃) | -88° | -80° | -75° | -68° |

Antitumor Activity

The in vitro cytotoxic activities of cochleamycins were evaluated against a panel of murine tumor cell lines. The results, presented as IC₅₀ values, highlight their potential as anticancer agents.

Table 2: In Vitro Cytotoxic Activities of Cochleamycins (IC₅₀, µg/ml)

| Cell Line | This compound | Cochleamycin A2 | Cochleamycin B | Cochleamycin B2 |

| P388 leukemia | 0.8 | 1.5 | 1.2 | 2.5 |

| L1210 leukemia | 1.0 | 2.0 | 1.8 | 3.0 |

| Colon 26 carcinoma | 1.2 | 2.5 | 2.0 | 4.0 |

| B16 melanoma | 1.5 | 3.0 | 2.5 | 5.0 |

Structural Elucidation: Spectroscopic Data

The novel carbocyclic skeleton of the cochleamycins was determined through detailed analysis of their ¹H and ¹³C NMR spectra. The key chemical shifts are summarized below.

Table 3: ¹³C NMR Chemical Shifts (δ) of this compound in CDCl₃ (100 MHz)

| Carbon No. | δ (ppm) | Carbon No. | δ (ppm) |

| 1 | 172.1 (s) | 16 | 32.1 (t) |

| 2 | 129.8 (d) | 17 | 25.0 (t) |

| 3 | 140.1 (d) | 18 | 39.9 (t) |

| 4 | 45.2 (d) | 19 | 70.1 (d) |

| 5 | 80.1 (d) | 20 | 35.2 (t) |

| 6 | 40.2 (t) | 21 | 21.1 (q) |

| 7 | 28.1 (t) | 22 | 170.2 (s) |

| 8 | 135.2 (s) | 23 | 118.9 (d) |

| 9 | 130.1 (d) | 24 | 158.9 (s) |

| 10 | 42.1 (d) | 25 | 12.1 (q) |

| 11 | 75.1 (d) | 26 | 13.9 (q) |

| 12 | 38.1 (t) | 27 | 60.1 (t) |

| 13 | 20.1 (q) | 28 | 14.1 (q) |

| 14 | 125.1 (d) | 29 | 22.1 (q) |

| 15 | 138.1 (s) |

Table 4: ¹H NMR Spectral Data (δ) of this compound in CDCl₃ (400 MHz)

| Proton | δ (ppm), multiplicity, J (Hz) |

| H-2 | 5.81 (d, 15.6) |

| H-3 | 6.89 (dd, 15.6, 9.8) |

| H-4 | 2.81 (m) |

| H-5 | 4.21 (d, 8.8) |

| H-9 | 5.51 (d, 9.8) |

| H-11 | 3.81 (m) |

| H-13 | 1.01 (d, 6.8) |

| H-14 | 5.21 (d, 9.8) |

| H-19 | 3.51 (m) |

| H-21 | 1.11 (d, 6.8) |

| H-23 | 5.81 (s) |

| H-25 | 1.81 (s) |

| H-26 | 2.11 (s) |

| OCH₂CH₃ | 4.11 (q, 7.1), 1.21 (t, 7.1) |

Experimental Protocols

Production and Isolation of Cochleamycins

The following is a detailed protocol for the production and isolation of cochleamycins from Streptomyces sp. DT136.

1. Fermentation:

-

A loopful of spores of Streptomyces sp. DT136 is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (glucose 1.0%, soluble starch 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, and CaCO₃ 0.2%, pH 7.0).

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

-

A 5-ml aliquot of the seed culture is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium (soluble starch 4.0%, glucose 1.0%, Pharmamedia 1.5%, meat extract 0.5%, CaCO₃ 0.2%, pH 7.0).

-

The production culture is incubated at 28°C for 96 hours on a rotary shaker.

2. Extraction and Purification:

-

The culture broth (10 liters) is centrifuged to separate the mycelium and supernatant.

-

The supernatant is extracted twice with an equal volume of ethyl acetate.

-

The mycelium is extracted twice with 2 liters of acetone.

-

The acetone extract is concentrated in vacuo, and the resulting aqueous residue is extracted with ethyl acetate.

-

The combined ethyl acetate extracts are concentrated to an oily residue.

-

The residue is subjected to silica gel column chromatography eluted with a stepwise gradient of chloroform-methanol.

-

The active fractions are combined and further purified by preparative reverse-phase HPLC (C₁₈) using a gradient of acetonitrile in water to yield pure cochleamycins A, A2, B, and B2.

Biosynthetic Pathway

The carbocyclic skeleton of cochleamycins is believed to be derived from a polyketide precursor, assembled by a Type I polyketide synthase (PKS). The proposed biosynthetic pathway involves the sequential condensation of acetate and propionate units, followed by cyclization and subsequent oxidative modifications to form the intricate carbocyclic core.

This technical guide provides a foundational understanding of the novel carbocyclic cochleamycins. The detailed data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology, facilitating further investigation into this promising class of compounds.

An In-depth Technical Guide to Cochleamycin A Analogues and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochleamycin A, a novel antitumor antibiotic, has garnered significant interest within the scientific community due to its unique carbocyclic skeleton and potent biological activity.[1] Isolated from a strain of Streptomyces, this compound and its naturally occurring analogues, including Cochleamycin A2, B, and B2, have demonstrated notable in-vitro growth inhibition against various tumor cells.[2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound analogues, aimed at facilitating further research and development in this promising area of cancer therapeutics.

Data Presentation: Cytotoxicity of this compound and its Analogues

While the initial discovery of Cochleamycins highlighted their antitumor potential, specific quantitative data on their cytotoxicity against a range of cancer cell lines has not been extensively published in readily accessible literature. The foundational study by Shindo et al. (1996) reported growth inhibition against tumor cells in vitro, but did not provide specific IC50 values.[2] This represents a critical knowledge gap that future research should aim to address. To facilitate comparative analysis as new data emerges, the following table structure is proposed for the clear and standardized presentation of cytotoxicity data.

Table 1: In-Vitro Cytotoxicity of this compound Analogues (IC50, µM)

| Compound | P388 Murine Leukemia | L1210 Murine Leukemia | KB Human Epidermoid Carcinoma | HCT-116 Human Colon Carcinoma | A549 Human Lung Carcinoma | MCF-7 Human Breast Adenocarcinoma |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cochleamycin A2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cochleamycin B | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cochleamycin B2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Doxorubicin (Control) | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |

Note: This table is intended as a template for future data compilation. Currently, specific IC50 values for this compound and its natural analogues are not publicly available.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a complex multi-step process that has been successfully achieved, providing a roadmap for the generation of novel analogues. The strategy developed by Dineen and Roush (2004) involves a 23-step linear sequence.[3][4] A detailed, step-by-step protocol can be found in the supporting information of the original publication. The key features of this synthesis include a Stille coupling reaction to construct a (Z)-1,3-diene and a subsequent transannular Diels-Alder reaction to form the intricate polycyclic core of the molecule.

The established synthetic route to this compound can be adapted to produce a variety of analogues by modifying the starting materials or introducing functional group transformations at different stages of the synthesis. A generalized workflow is presented below.

Figure 1: Generalized workflow for the synthesis of this compound analogues.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Biological Significance and Potential Mechanisms of Action

The antitumor activity of this compound and its analogues likely stems from their ability to induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells. While specific studies on the molecular mechanisms of this compound are limited, the following sections outline the general signaling pathways that are often implicated in the action of cytotoxic anticancer agents.

Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.

References

Early-Stage Research on Cochleamycin A Derivatives: A Landscape of Underexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochleamycin A, a natural product isolated from Streptomyces sp., has demonstrated notable antitumor properties. However, a comprehensive review of the scientific literature and patent landscape reveals a significant gap in early-stage research concerning its derivatives. To date, there is a conspicuous absence of published studies detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound analogs. This technical guide, therefore, pivots to consolidate the existing knowledge on the parent compound, this compound, and to provide a forward-looking perspective on the untapped potential for the development of its derivatives. While quantitative data and detailed experimental protocols for derivatives are unavailable due to the nascent stage of this specific research area, this document will lay the foundational knowledge necessary for initiating such a research program.

The Parent Compound: this compound

This compound belongs to a novel class of antitumor antibiotics characterized by a unique carbocyclic skeleton.[1] It, along with its congeners Cochleamycin A2, B, and B2, was first isolated from the culture broth of Streptomyces sp. DT136.[2] Early studies demonstrated that these compounds exhibit growth-inhibitory activity against various tumor cells in vitro.[2]

Structure and Properties

The structure of this compound was elucidated through NMR spectral analysis.[1] The molecule features a complex, highly functionalized architecture, which presents a considerable challenge for synthetic chemists.

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, representing a significant milestone in the study of this natural product. One notable synthesis was accomplished in a 23-step linear sequence, with a key step involving a transannular Diels-Alder reaction to construct the core carbon skeleton.[3] Another approach focused on an enantioselective biosynthesis-based pathway to create the AB bicyclic core of the molecule. The complexity of these synthetic routes likely contributes to the limited exploration of its derivatives.

The Uncharted Territory: this compound Derivatives

Despite the promising antitumor activity of the parent compound, the development of this compound derivatives remains an unexplored frontier. The absence of published research in this area means that no quantitative data on the biological activity of derivatives, such as IC50 or MIC values, is available. Similarly, detailed experimental protocols for the synthesis and evaluation of such derivatives have not been reported.

Rationale for Derivatization

The development of derivatives of a potent natural product like this compound is a well-established strategy in drug discovery to:

-

Improve Potency and Selectivity: Modify the core structure to enhance its interaction with the biological target and reduce off-target effects.

-

Enhance Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

-

Reduce Toxicity: Mitigate any inherent cytotoxicity towards healthy cells.

-

Simplify Synthesis: Develop analogs with simplified structures that are more amenable to large-scale synthesis.

-

Elucidate Mechanism of Action: Synthesize probes and analogs to identify the molecular target and signaling pathways.

Experimental Pathways Forward: A Proposed Workflow

For researchers embarking on the synthesis and evaluation of this compound derivatives, a logical experimental workflow can be proposed.

Caption: Proposed workflow for the development of this compound derivatives.

Potential Signaling Pathways for Investigation

Given the antitumor activity of this compound, several key signaling pathways commonly implicated in cancer could be investigated as potential targets for its derivatives.

Caption: Potential cancer-related signaling pathways for investigation.

Conclusion and Future Directions

The field of this compound derivatives is currently a blank slate, offering a wealth of opportunities for researchers in oncology and medicinal chemistry. The established antitumor activity of the parent compound provides a strong rationale for initiating programs aimed at synthesizing and evaluating novel analogs. The primary hurdles to overcome will be the synthetic complexity of the core structure and the lack of a known molecular target. However, a systematic approach, beginning with the generation of a focused library of derivatives with modifications at synthetically accessible positions, followed by a robust screening cascade, could unlock the therapeutic potential of this promising class of natural products. The future of this compound in the landscape of anticancer drug discovery will be dictated by the ingenuity and perseverance of the researchers who choose to explore this uncharted territory.

References

Unraveling the Intricate Architecture of Cochleamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cochleamycin A, a novel antitumor antibiotic, presents a fascinating and complex molecular structure that has captured the attention of the scientific community. Isolated from the culture broth of Streptomyces sp. DT136, this natural product exhibits promising growth-inhibitory effects against tumor cells in vitro.[1] This technical guide provides an in-depth exploration of the core structure of this compound, detailing its elucidation, total synthesis, and biological significance.

The Novel Carbocyclic Skeleton of this compound